Intermediate Pungency Tier (PCV)
In a direct head-to-head quantification across five hydroxy-sanshools from Zanthoxylum bungeanum Maxim. pericarp (ZBM) extract, hydroxy-ε-sanshool exhibited a PCV of 139 mL/g, which is 8.3-fold lower than hydroxy-α-sanshool (1153 mL/g), 3.2-fold lower than hydroxy-β-sanshool (447 mL/g), 3.3-fold lower than hydroxy-γ-sanshool (461 mL/g), yet 2.7-fold higher than hydroxy-γ-isosanshool (51 mL/g) [1]. In Zanthoxylum armatum DC. pericarp (ZADC) extract, hydroxy-ε-sanshool PCV was 119 mL/g versus 659 mL/g for hydroxy-α-sanshool and 575 mL/g for hydroxy-β-sanshool, while hydroxy-γ-sanshool and hydroxy-γ-isosanshool were below detection limits [1]. This positions hydroxy-ε-sanshool in an intermediate pungency tier that is not replicated by any other single hydroxy-sanshool in two botanically distinct Zanthoxylum matrices.
8.3× lower than hydroxy-α-sanshool
2.7× higher than hydroxy-γ-isosanshool
| Evidence Dimension | Pungent Taste Contribution Value (PCV, mL/g extract) |
|---|---|
| Target Compound Data | Hydroxy-ε-sanshool: 139 mL/g (ZBM), 119 mL/g (ZADC) |
| Comparator Or Baseline | Hydroxy-α-sanshool: 1153 (ZBM), 659 (ZADC); Hydroxy-β-sanshool: 447 (ZBM), 575 (ZADC); Hydroxy-γ-sanshool: 461 (ZBM), ND (ZADC); Hydroxy-γ-isosanshool: 51 (ZBM), ND (ZADC) |
| Quantified Difference | 8.3-fold lower than hydroxy-α-sanshool; 2.7-fold higher than hydroxy-γ-isosanshool in ZBM |
| Conditions | Ultrasound-assisted enzymatic extraction; HPLC quantification; PCV calculated as content divided by detection threshold; ZBM (Z. bungeanum Maxim.) and ZADC (Z. armatum DC.) pericarp extracts |
Why This Matters
For formulation or sensory research requiring a specific intermediate pungency intensity that is neither dominant (like hydroxy-α-sanshool) nor negligible (like hydroxy-γ-isosanshool), hydroxy-ε-sanshool is the only compound occupying this quantitative tier.
- [1] Chi Y, Deng Y, Pu S, Ren Y, Zhao Z, He Q. Ultrasound-assisted enzymatic extraction of hydroxy-sanshool compounds from the hydrodistillation residue of two Sichuan peppers: optimization, quantification and pungent taste contribution evaluation. RSC Adv. 2021;11(8):4547-4554. doi:10.1039/d0ra09234g. View Source
